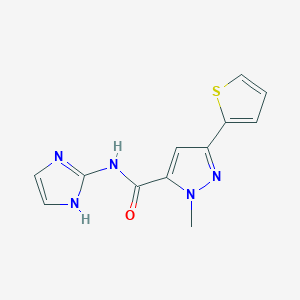![molecular formula C28H32N6O4 B12166671 N'~1~,N'~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B12166671.png)
N'~1~,N'~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two indole moieties linked by a decanedihydrazide chain. The indole rings are substituted with methyl and oxo groups, contributing to the compound’s distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide typically involves the condensation of 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with decanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The indole rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce diols. Substitution reactions can introduce various functional groups onto the indole rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s indole moieties are known to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s chemical properties may be exploited in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism by which N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole rings can engage in π-π stacking interactions and hydrogen bonding, allowing the compound to bind to proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can be compared to other similar compounds, such as:
- N’~1~,N’~10~-bis(4-methylbenzylidene)decanedihydrazide
- N’~1~,N’~10~-bis(4-chlorobenzylidene)decanedihydrazide
- N’~1~,N’~10~-bis(5-bromo-2-butoxybenzylidene)decanedihydrazide
These compounds share a similar core structure but differ in the substituents on the aromatic rings. The unique combination of methyl and oxo groups in N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H32N6O4 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]decanediamide |
InChI |
InChI=1S/C28H32N6O4/c1-17-11-13-21-19(15-17)25(27(37)29-21)33-31-23(35)9-7-5-3-4-6-8-10-24(36)32-34-26-20-16-18(2)12-14-22(20)30-28(26)38/h11-16,29-30,37-38H,3-10H2,1-2H3 |
InChI Key |
VOZHNSKHCJSUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B12166590.png)
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12166597.png)
![N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12166600.png)
![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12166605.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12166607.png)
![6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12166624.png)

![4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12166639.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B12166653.png)
![8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B12166655.png)
![N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B12166658.png)
![N-[4-(benzyloxy)phenyl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B12166681.png)
![methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate](/img/structure/B12166685.png)
